

4-Isocyanato-TEMPO CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Isocyanato-TEMPO, Technical grade

Cat. No.: B8084083

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An In-depth Technical Guide to 4-Isocyanato-TEMPO

For researchers, scientists, and drug development professionals, 4-Isocyanato-TEMPO is a crucial molecule for investigating the structure and dynamics of biomolecules. This technical guide provides comprehensive information on its chemical properties, synthesis, and key applications, particularly as a spin-labeling reagent.

Core Properties of 4-Isocyanato-TEMPO

4-Isocyanato-2,2,6,6-tetramethyl-1-piperidinyloxy, commonly known as 4-Isocyanato-TEMPO, is a stable nitroxide radical that serves as a valuable tool in biochemical and biophysical research. Its utility stems from the presence of both a reactive isocyanate group and a paramagnetic TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) moiety.

Quantitative Data Summary

The fundamental physicochemical properties of 4-Isocyanato-TEMPO are summarized in the table below for easy reference.

Property	Value
CAS Number	88418-69-3[1][2][3][4]
Molecular Formula	C ₁₀ H ₁₇ N ₂ O ₂ [1][2][4]
Molecular Weight	197.26 g/mol [1] (also cited as 197.3 g/mol [2] and 197.258 g/mol [4])
Appearance	Orange to Very Dark Red-Brown Solid[1]
Purity	>85%[2]
Solubility	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml[2]
λ_{max}	451 nm[2]

Synthesis and Commercial Availability

4-Isocyanato-TEMPO can be synthesized from 4-amino-TEMPO and diphosgene[1]. The synthesis involves the reaction of the primary amine group of 4-amino-TEMPO with diphosgene to form the isocyanate. While the synthesis is achievable in a laboratory setting, 4-Isocyanato-TEMPO is also commercially available from various chemical suppliers, which can expedite research timelines[1][2][3].

Application in Spin Labeling of Nucleic Acids

A primary application of 4-Isocyanato-TEMPO is in site-directed spin labeling (SDSL) of nucleic acids, particularly RNA, for structural and dynamic studies using Electron Paramagnetic Resonance (EPR) spectroscopy[1][2]. The isocyanate group reacts specifically with an amino group introduced at a desired position in the nucleic acid, forming a stable and rigid urea linkage[1]. This covalent attachment of the TEMPO spin label provides a paramagnetic probe to report on the local environment, solvent accessibility, and distances within the biomolecule.

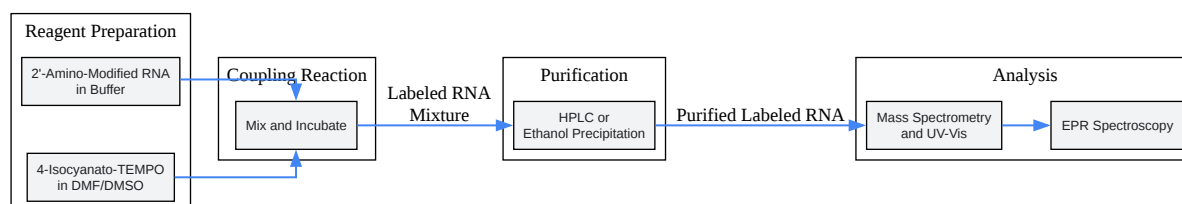
Experimental Protocol: Spin Labeling of 2'-Amino-Modified RNA

The following protocol outlines the general steps for coupling 4-Isocyanato-TEMPO to a 2'-amino-modified oligonucleotide:

- Preparation of Reagents:
 - Dissolve the 2'-amino-modified oligonucleotide in an appropriate buffer (e.g., a buffered solution at a slightly basic pH to ensure the amino group is deprotonated and reactive).
 - Prepare a fresh solution of 4-Isocyanato-TEMPO in a compatible organic solvent like DMF or DMSO.
- Coupling Reaction:
 - Add the 4-Isocyanato-TEMPO solution to the oligonucleotide solution. The molar ratio of the labeling reagent to the oligonucleotide should be optimized, but a molar excess of the isocyanate is typically used to ensure complete labeling.
 - Incubate the reaction mixture under controlled temperature and time. The reaction progress can be monitored using techniques like HPLC or mass spectrometry.
- Purification of the Labeled Oligonucleotide:
 - Once the reaction is complete, the spin-labeled oligonucleotide needs to be purified from the unreacted labeling reagent and any byproducts. This is commonly achieved through methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.
- Characterization:
 - The successful incorporation of the spin label can be confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the 4-Isocyanato-TEMPO molecule.
 - The concentration and labeling efficiency can be determined using UV-Vis spectroscopy.

The resulting 2'-ureido-linked spin-labeled nucleic acid is then ready for analysis by EPR spectroscopy to investigate its structure and dynamics^[1]. This technique has been

instrumental in studying systems like the HIV-1 transactivation response RNA and hammerhead ribozyme dynamics[2].



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Caption: Workflow for spin labeling of RNA with 4-Isocyanato-TEMPO.

Reactivity with Proteins

The isocyanate group of 4-Isocyanato-TEMPO is also reactive towards nucleophilic groups on proteins, primarily the ϵ -amino group of lysine residues and the N-terminal α -amino group[5]. This reactivity allows for the spin-labeling of proteins to study their structure, dynamics, and interactions. The reaction with amino acids results in the formation of carbamoyl adducts[6]. While the TEMPO moiety itself can act as a scavenger of protein radicals, the isocyanate functionality provides a means for covalent attachment, making it a versatile tool for protein biochemistry[7][8]. The specific reactivity and stability of the resulting adducts can be influenced by factors such as pH and the local environment of the amino acid residue[5][6].

Signaling Pathways

Currently, there is limited specific information available in the scientific literature detailing the direct involvement of 4-Isocyanato-TEMPO in defined cellular signaling pathways. Its primary role is as an exogenous probe for biophysical studies rather than as an endogenous signaling molecule or a modulator of specific pathways. The broader class of TEMPO derivatives has been investigated for their antioxidant properties and potential to modulate redox-sensitive signaling, but these studies are not specific to the isocyanato derivative[9].

In summary, 4-Isocyanato-TEMPO is a powerful reagent for researchers in drug development and molecular biology, enabling detailed structural and dynamic analysis of biomolecules through site-directed spin labeling. Its well-defined reactivity and the stability of the resulting adducts make it an invaluable tool for EPR-based investigations.

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